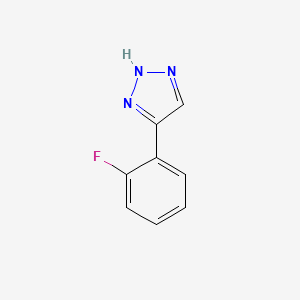

4-(2-Fluorophenyl)-1h-1,2,3-triazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

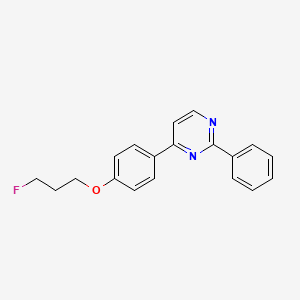

4-(2-Fluorophenyl)-1H-1,2,3-triazole (FPT) is an aromatic heterocyclic compound containing a triazole ring fused with a phenyl ring containing a fluorine atom. It is a versatile and important building block for organic synthesis and has been widely used in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and dyes. FPT is also used as a starting material in the synthesis of other heterocyclic compounds.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Experimental and Theoretical Analysis of Intermolecular Interactions : The synthesis and characterization of biologically active 1,2,4-triazole derivatives, including fluoro derivatives like 4-(2-fluorophenyl)-1H-1,2,3-triazole, have been explored. These compounds exhibit various intermolecular interactions, analyzed using Hirshfeld surfaces and ab initio quantum mechanical calculations, providing insights into the nature of these interactions (Shukla, Mohan, Vishalakshi, & Chopra, 2014).

Biological Activities and Applications

- Antimicrobial and Antifungal Activity : Research has demonstrated the antimicrobial and antifungal activities of fluorophenyl-containing 1,2,4-triazoles. These compounds show significant activity against bacteria like Staphylococcus aureus and fungi such as Candida albicans (О. А. Бігдан, 2021).

Pharmaceutical Potential

- Synthesis and Pharmacological Studies : A study involving the synthesis of ferrocene-1H-1,2,3-triazole hybrids, including 1-(3-chloro-4-fluorophenyl)-4-ferrocenyl-1H-1,2,3-triazole, revealed their potential pharmaceutical applications. These compounds exhibited neuroprotective effects, indicating potential for therapeutic use (Haque, Hsieh, Hassan, Faizi, Saha, Dege, Rather, & Khan, 2017).

Chemical and Physical Properties

- Long-Range Fluorine-Proton Coupling : Triazole derivatives containing a 2-fluorophenyl substituent, such as this compound, have been shown to exhibit long-range fluorine-proton coupling. This property has been confirmed by X-ray analysis and NOE difference spectroscopy, contributing to the understanding of their molecular structure (Kane, Dalton, StaegerMichael, & Huber, 1995).

Other Applications

- Corrosion Inhibition : A structurally well-defined 1,2,3-triazole derivative, including those with fluorophenyl groups, has shown promising results as a corrosion inhibitor for mild steel in hydrochloric acid. This application highlights the compound's utility beyond biological and pharmacological fields (Hrimla, Bahsis, Boutouil, Laamari, Julve, & Stiriba, 2021).

Propriétés

IUPAC Name |

4-(2-fluorophenyl)-2H-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3/c9-7-4-2-1-3-6(7)8-5-10-12-11-8/h1-5H,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQNLLPNGLMIYRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNN=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-ylprop-2-en-1-one](/img/structure/B2636729.png)

![N-(tert-butyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B2636730.png)

methanone](/img/structure/B2636733.png)

![[1-(4-chlorobenzyl)-2-mercapto-1H-imidazol-5-yl]methanol](/img/structure/B2636737.png)

![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-cyclopentylacetamide](/img/structure/B2636740.png)

![6-(4-Chlorophenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)